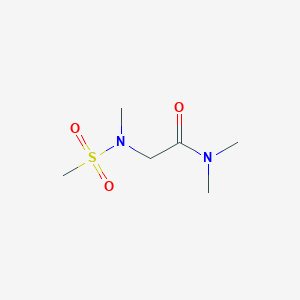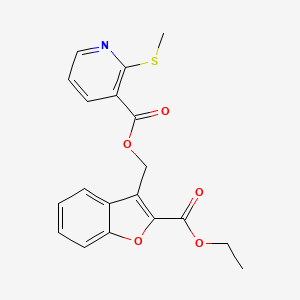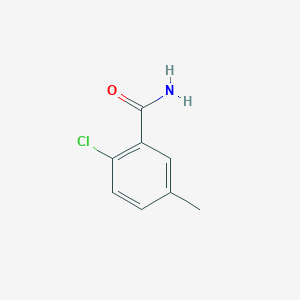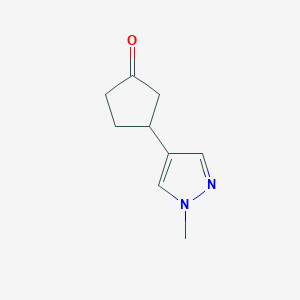![molecular formula C12H12ClNO3 B2382590 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 878617-59-5](/img/structure/B2382590.png)
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” is a chemical compound with the molecular formula C11H10ClNO3 . It is a heterocyclic compound that contains a total of 30 bonds, including 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes a variety of bond types and functional groups. It contains 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 239.66 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Microwave Synthesis of Chiral Derivatives : A study by Meng et al. (2013) involved the microwave synthesis of optically active N-benzyl-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones, a derivative of 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one. These compounds demonstrated good inhibition against Gram-positive bacteria and fungi, showcasing their potential in antimicrobial applications (Meng et al., 2013).
Chemical Synthesis and Potential Applications
- Innovative Synthesis Method : Research by 詹淑婷 (2012) presented a new method to develop 3,4-dihydro-2H-benzo[1,4]oxazines, which could be significant for biological and medicinal applications (詹淑婷, 2012).
Antibacterial Activity
- Synthesis and Antimicrobial Activity : Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives via Smiles rearrangement and demonstrated their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. This suggests the compound’s relevance in developing new antimicrobial agents (Fang et al., 2011).
Catalysis and Chemical Reactions
- Coordination Chemistry : A study by Ardizzoia et al. (2010) explored the coordination chemistry of a similar compound, 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, with zinc and mercury. This research highlighted the compound's versatility in providing different environments to the metal center, which could be significant in catalysis and material science (Ardizzoia et al., 2010).
Anticancer Potential
- Effects on Lung Cancer Cell Growth : Zhou et al. (2014) synthesized 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives and evaluated their effects on A549 lung cancer cell growth. The study indicated potential applications in cancer treatment, particularly in inducing autophagy and cell cycle arrest in lung cancer cells (Zhou et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
6-(2-chloropropanoyl)-2-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-6(13)11(15)8-3-4-10-9(5-8)14-12(16)7(2)17-10/h3-7H,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYXHENUOWTRNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2382513.png)


![3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382518.png)
![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)
![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2382520.png)




![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)